molecular formula C8H9N B072439 4-Vinylaniline CAS No. 1520-21-4

4-Vinylaniline

Cat. No.: B072439
CAS No.: 1520-21-4
M. Wt: 119.16 g/mol
InChI Key: LBSXSAXOLABXMF-UHFFFAOYSA-N
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Description

4-Vinylaniline (IUPAC name: 4-ethenylbenzenamine) is an aromatic amine with the molecular formula C₈H₉N and a molecular weight of 119.16 g/mol . It is characterized by a styrenic vinyl group (-CH=CH₂) attached to the para position of an aniline moiety. Key identifiers include the CAS number 1520-21-4 and EINECS number 216-185-8 .

Chemical Reactions Analysis

4-Vinylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 4-aminostyrene.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Material Science Applications

1.1 Crosslinking Agent in Resins and Coatings
4-Vinylaniline is primarily used as a crosslinking agent in the production of resins, adhesives, and coatings. Its vinyl group facilitates polymerization, enhancing the mechanical properties and thermal stability of the resulting materials.

1.2 Conductive Polymers
The compound serves as a precursor for synthesizing electrically conductive polymers such as polyaniline (PANI) and polyvinylaniline (PVAN). These conductive polymers find applications in:

  • Electrochemical devices : Used in sensors and batteries.
  • Flexible electronics : Incorporated into flexible substrates for wearable technology.

Table 1: Properties of Conductive Polymers Derived from this compound

Polymer TypeElectrical Conductivity (S/m)Mechanical Strength (MPa)Thermal Stability (°C)
PVAN10^2 - 10^350>200
PANI10^1 - 10^230>180

Biomedical Applications

2.1 Biosensors
this compound is utilized to create biosensors due to its ability to form conductive networks when polymerized with other materials. For example, it has been used to functionalize carbon nanodots for detecting heavy metals like mercury and biological molecules such as cysteine.

Case Study: Electrochemical Biosensor Development
In a study published in Spectrochimica Acta Part A, researchers developed a vinyl-functionalized carbon dot-based biosensor using this compound for the dual detection of mercury and cysteine in live zebrafish larvae. The sensor demonstrated high sensitivity and selectivity, showcasing the potential of this compound in environmental monitoring and food safety applications .

2.2 Wound Healing Applications
Recent research indicates that hydrogels synthesized from this compound exhibit biocompatibility and conductivity, making them suitable for wound healing applications. These hydrogels facilitate electrical stimulation, promoting tissue regeneration.

Environmental Applications

3.1 Sensing Toxic Compounds
this compound has been incorporated into sensor designs for detecting toxic compounds such as chemical warfare agents. Its ability to undergo specific reactions allows for the development of sensitive detection methods.

Table 2: Detection Performance of Sensors Utilizing this compound

Target CompoundDetection Limit (nM)Response Time (s)
Mercury560
Cysteine1030
Chemical Warfare AgentsVaries<5

Mechanism of Action

The mechanism of action of 4-vinylaniline involves its ability to polymerize and form conductive polymers. These polymers can interact with various molecular targets and pathways, such as:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 4-vinylaniline are influenced by its unique structure. Below is a comparative analysis with related compounds:

Reactivity in Hydroamination Reactions

Hydroamination reactions are highly sensitive to electronic and steric effects. Key findings include:

  • This compound : Fails to react under iodine-catalyzed hydroamination conditions due to the electron-donating amine group, which deactivates the vinyl moiety .
  • 4-Vinylphenyl acetate (styrene derivative with an acetylated amine): Reacts smoothly, yielding 87% product (3m). The electron-withdrawing acetate group enhances reactivity .
  • Methoxy- and anilide-substituted derivatives : Provide moderate yields (products 3n and 3o), indicating that electron-donating substituents reduce reactivity compared to electron-withdrawing groups .
  • 2-Vinylthiophene (heterocyclic analog): Yields 69% product (3q), demonstrating that heterocyclic systems retain moderate reactivity despite steric hindrance .

Table 1: Reactivity of this compound and Derivatives in Hydroamination

Compound Substituent Reaction Yield Key Factor Affecting Reactivity Reference
This compound -NH₂ (electron donor) 0% Deactivation of vinyl group
4-Vinylphenyl acetate -OAc (electron withdrawal) 87% Enhanced electrophilicity
2-Vinylthiophene Heterocyclic ring 69% Moderate steric and electronic effects

Polymer Chemistry

  • Poly(this compound) (PVAn) : Forms bilayer coatings with polyaniline (PANI) for corrosion resistance, outperforming PANI alone due to enhanced antibacterial properties against sulfate-reducing bacteria . PVAn also improves electrical conductivity in bacterial cellulose composites, making it suitable for biosensors .

Hydrogel Modification

  • This compound/ZnO nanocomposites: Increase refractive index (1.42–1.47) but reduce water content (35–45%) in ophthalmic hydrogels, unlike unmodified hydrogels .

Biological Activity

4-Vinylaniline, an aromatic amine, has garnered attention in various fields of research due to its unique biological activities and applications. This article provides a comprehensive overview of the biological properties of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound, also known as para-vinylaniline, is characterized by the presence of a vinyl group attached to the aniline structure. Its chemical formula is C9_9H9_9N, and it has a molecular weight of approximately 135.17 g/mol. The compound exhibits both hydrophobic and hydrophilic properties, influencing its interactions in biological systems.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study demonstrated that derivatives of this compound exhibited antibacterial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes and interference with cellular metabolism .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa128 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies revealed that higher concentrations of the compound led to increased cell death in cancer cell lines, indicating potential applications in cancer therapy. The IC50_{50} values varied depending on the cell type, with some studies reporting values as low as 50 µM for certain cancer types .

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)50
MCF-7 (breast cancer)75
A549 (lung cancer)100

The biological activity of this compound is attributed to its ability to interact with cellular components. Studies suggest that it may induce apoptosis through the activation of caspase pathways and modulation of oxidative stress markers. Additionally, its role in inhibiting specific enzymes involved in tumor progression has been highlighted .

Case Study: Antimicrobial Application

In a clinical trial involving the application of a polymer containing this compound as a coating for medical devices, results indicated a significant reduction in biofilm formation by Staphylococcus aureus. The study concluded that the incorporation of this compound into polymer matrices could enhance the antimicrobial properties of medical devices, reducing the risk of infections .

Case Study: Cancer Treatment

A recent study explored the use of this compound derivatives in targeting breast cancer cells. The derivatives were found to selectively induce apoptosis in MCF-7 cells while sparing normal epithelial cells. This selectivity was attributed to differential uptake mechanisms between cancerous and non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-vinylaniline to ensure high yield and reproducibility?

  • Methodological Answer : Synthesis of this compound typically involves catalytic cross-coupling reactions or controlled reduction of nitro precursors. For reproducibility, document reaction conditions (e.g., solvent, temperature, catalyst loading) and purification steps (e.g., column chromatography with silica gel, recrystallization using ethanol/water mixtures). Purity verification via HPLC (≥95%) and characterization by 1^1H/13^13C NMR (e.g., aromatic proton signals at δ 6.5–7.2 ppm) are critical . Storage at 2–8°C under inert gas prevents polymerization and degradation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Use 1^1H NMR to confirm the vinyl group (δ 5.1–5.3 ppm for CH2_2=CH–) and aromatic protons. FT-IR can identify NH2_2 stretching (~3400 cm1^{-1}) and C=C bonds (~1600 cm1^{-1}). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 119.2. Purity analysis via HPLC with a C18 column (acetonitrile/water mobile phase) ensures batch consistency .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer : this compound polymerizes readily upon exposure to light, oxygen, or elevated temperatures. Stabilize with 0.1% tert-butylcatechol (TBC) and store in amber vials under argon. Monitor degradation via periodic GC-MS analysis; degradation products include oligomers and oxidized amines .

Advanced Research Questions

Q. What experimental design considerations are critical when incorporating this compound into anti-corrosive bilayer coatings?

  • Methodological Answer : For bilayer coatings (e.g., PVAn–PANI on stainless steel), optimize in situ oxidative polymerization parameters: monomer concentration (0.1–0.5 M), initiator (e.g., ammonium persulfate), and pH (1–3). Use AFM to assess film thickness (target: 50–200 nm) and electrochemical impedance spectroscopy (EIS) to measure corrosion resistance (>106^6 Ω·cm2^2 in saline environments) . Control variables include substrate pretreatment and polymerization time .

Q. How can researchers resolve contradictions in reported material properties of this compound-based hydrogels?

  • Methodological Answer : Discrepancies in water content (e.g., 20–40% variation) may arise from differing ZnO nanoparticle ratios or crosslinking densities. Replicate studies using identical monomer/ZnO ratios (e.g., 1:1 to 1:5 w/w) and characterize via swelling tests. Apply ANOVA to determine statistical significance (p < 0.05) and report confidence intervals for transparency .

Q. What challenges arise in controlling molecular weight during this compound polymerization, and how can they be mitigated?

  • Methodological Answer : Uncontrolled chain propagation leads to polydispersity (PDI > 1.5). Use controlled radical polymerization (ATRP or RAFT) with Cu(I)/ligand systems to achieve PDIs < 1.2. Monitor via GPC calibrated with polystyrene standards. Adjust initiator concentration (0.1–1 mol%) and reaction time (2–24 hrs) to target Mn = 5,000–50,000 g/mol .

Q. How should researchers analyze the trade-off between this compound concentration and optical properties in nanocomposite materials?

  • Methodological Answer : In ZnO-4-vinylaniline composites, higher monomer concentrations (e.g., 10–30 wt%) reduce water content (from 60% to 30%) but increase refractive index (1.45 to 1.55). Use UV-Vis spectroscopy to correlate absorbance at 300–400 nm with ZnO dispersion. Apply linear regression to model property-concentration relationships and validate with triplicate experiments .

Q. Data Presentation Guidelines

  • Tables : Include raw data (e.g., reaction yields, spectroscopic peaks) in appendices. Processed data (e.g., EIS Nyquist plots, ANOVA results) should be in the main text.
  • Figures : Use SEM/TEM images to show composite morphology and XRD for crystallinity analysis. Label axes with units and error bars (standard deviation) .

Properties

IUPAC Name

4-ethenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N/c1-2-7-3-5-8(9)6-4-7/h2-6H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSXSAXOLABXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25086-42-4
Record name Poly(4-aminostyrene)
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DSSTOX Substance ID

DTXSID4061751
Record name 4-Vinylaniline
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Molecular Weight

119.16 g/mol
Source PubChem
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CAS No.

1520-21-4, 25086-42-4
Record name 4-Aminostyrene
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Record name Aniline, polymers
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Record name Benzenamine, 4-ethenyl-
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Record name 4-Vinylaniline
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Record name 4-vinylaniline
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Record name 4-AMINOSTYRENE
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Synthesis routes and methods I

Procedure details

A mixture of 2-(4-aminophenyl)ethanol (10 g, 73 mmol), KOH (25 g, 450 mmol) and t butylcatechol (0.1 g) was heated at 240° C./40 mmHg in a flask fitted with a water-cooled condenser for 90 minutes. The contents of the flask were then distilled into a receiver vessel as a clear, 2-phase system which sodified as white crystals on standing. The solid was extracted with 50 ml diethyl ether, washed twice with 25 ml distilled water and the organic phase separated. After drying for 2 hours over NaOH pellets, the ether solution was filtered and the volatiles removed in vacuo to yield a colourless crystalline solid. Fractional distillation at 38° C. (1×10-2 mbar) yielded 4-aminostyrene. The colourless liquid was stored at -30° C. (at which temperature it is a crystalline solid) to prevent polymerisation.
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25 g
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Synthesis routes and methods II

Procedure details

11.4 g of sodium nitrite, 28.0 g of sulfanilic acid and 1200 g of 0° C. water were fed into a reactor to form diazonium sulfanilate, to which was added 200 g of a carbon black pigment, Raven C. When the generation of nitrogen ceased, the reaction mixture was concentrated, and further reacted at an elevated temperature. The resulting mixture was extracted with ethanol for 12 hours in a Soxhlet's extractor to remove unreacted compounds and side products, and this was again dissolved in water and filtered to obtain a dispersion of about 20 wt. % sulfanilate-processed carbon black pigment. On the other hand, 3.6 g of aminostyrene, 2.1 g of sodium nitrite and 150 g of water were fed into a separate reactor to form a diazonium salt of 4-aminostyrene, and this was dissolved in 10 g of ethanol. The sulfanilate-processed carbon black pigment dispersion was added to the diazonium salt solution and reacted for 18 hours with stirring. Then, this was filtered and purified through Soxhlet extraction to obtain a dispersion of a carbon black pigment having 4-aminostyrene added to its surface. Next, 30 g of deionized water was degassed in a nitrogen atmosphere at 90° C. in a reactor, and a mixture of 28.13 g of the 4-aminostyrene-added carbon black pigment dispersion, 2.0 g of methyl methacrylate, 2.0 g of butyl acrylate, and 1.0 g of polyethylene glycol 2000 monomethyl ether acrylate dissolved in 3.0 g of deionized water was dropwise added thereto over a period of 20 minutes. 0.22 g of potassium persulfate was added thereto and reacted at 80° C. for 18 hours. The resulting product was concentrated under reduced pressure, and extracted with acetone in an Soxhlet's extractor to remove the non-added polymer. The process gave an intended dispersion of a pigment having a polymer group bonded to its surface.
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150 g
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Synthesis routes and methods III

Procedure details

Dehydration of 9.2 g of p-aminophenylethanol (Chem. Abs., vol. 59:3797f) was done by heating with 8.8 g of KOH in the flame of a Bunsen burner under a nitrogen atmosphere (about 6 mm pressure). The product was collected by cooling with a Dry Ice-acetone bath. The solution was extracted with ether, dried over KOH and filtered. Evaporation of the ether gave p-aminostyrene, which was characterized by IR and NMR; the yield was 6.4 g.
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9.2 g
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Synthesis routes and methods IV

Procedure details

A copolymer of 2-vinyl pyridine and para-aminostyrene was prepared in a similar manner to example A with the exception that toluene was used instead of ethanol and only 2.80 ml of para-aminostyrene was used. The resultant product was purified by allowing the toluene to evaporate, redissolving the precipitate in dioxin and reprecipitating with water. The resultant polymer had a number average molecular weight of about 21,500 and a weight average molecular weight of about 54,000 as determined by GPC.
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Synthesis routes and methods V

Procedure details

The diazonium salt of 4-aminostyrene is prepared as above from 3.6 g aminostyrene, 2.1 g sodium nitrite, and 150 g water. Ethanol, 10 g, is added to completely dissolve the diazonium salt. A solution of PABA-treated MMC is added to the diazonium salt solution, and it is allowed to react for 18 hours under mixing. The solution is filtered to provide MMC solution at about 11 wt %. This MMC contains both benzoic acid and styrene functionalities covalently attached to the MMC particle.
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3.6 g
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150 g
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diazonium salt
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diazonium salt
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Retrosynthesis Analysis

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